methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate
Description
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate (CAS 1169936-04-2) is a chiral cyclopentene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester functionality. Its molecular formula is C₁₂H₁₉NO₄ (MW 241.29 g/mol), with an IUPAC name reflecting the (4R) stereochemistry and the conjugated double bond at the 1-position of the cyclopentene ring . The compound is commonly synthesized via esterification of the corresponding carboxylic acid precursor using methyl iodide and a base (e.g., potassium carbonate in DMF), as described in analogous procedures . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and conformationally constrained peptides, where the Boc group enables selective deprotection under mild acidic conditions .
Properties
IUPAC Name |
methyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5,9H,6-7H2,1-4H3,(H,13,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVUUOLKMLXVJR-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=C(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134981 | |
| Record name | Methyl (4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251327-01-2 | |
| Record name | Methyl (4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251327-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of the Boc-Protected Amino Group: The amino group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the protection of the amino group during subsequent reactions.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the cyclopentene ring, leading to a cyclopentane derivative.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation.
Alcohols: from reduction.
Scientific Research Applications
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates or inhibitors.
Mechanism of Action
The mechanism of action of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amino compound. The cyclopentene ring can interact with biological targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structural analogs of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Analogues
Table 1: Key Structural Comparisons
Table 2: Physicochemical and Spectroscopic Properties
Biological Activity
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate, commonly referred to as a derivative of cyclopentene, has garnered attention in the field of medicinal chemistry due to its structural features and biological potential. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- CAS Number : 251327-01-2
The compound features a cyclopentene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester. This unique structure imparts specific reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Cyclopentene Ring : Achieved through a Diels-Alder reaction.
- Introduction of the Boc-Protected Amino Group : Utilizes tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
- Esterification : The carboxylic acid is converted to a methyl ester using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is largely dependent on its application in medicinal chemistry:
- Prodrug Activity : The Boc group can be cleaved in vivo to release the active amino compound, which may interact with various biological targets, including enzymes and receptors.
- Enzyme Interaction : The cyclopentene structure allows for hydrophobic interactions and hydrogen bonding with biological macromolecules, potentially modulating enzyme activity or receptor signaling pathways .
Antiviral Applications
This compound has been studied as an intermediate in the synthesis of antiviral agents, particularly those targeting influenza viruses. Its structural properties may enhance the binding affinity to viral proteins, thereby inhibiting viral replication .
Case Studies
- Antiviral Efficacy : Research indicates that derivatives similar to this compound exhibit significant antiviral activity against various strains of influenza, potentially through inhibition of neuraminidase enzymes .
- Enzyme Inhibition Studies : In vitro studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl (4R)-4-amino-cyclopent-1-ene-1-carboxylate | Lacks Boc protection | More reactive; potential for higher toxicity |
| Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate | Ethyl ester instead of methyl | Similar activity; altered pharmacokinetics |
| Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate | Saturated cyclopentane ring | Reduced reactivity; different interaction profiles |
Q & A
Basic Questions
Q. What are the established synthetic routes for methyl (4R)-4-{[(tert-butoxycarbonyl)amino]cyclopent-1-ene-1-carboxylate?
- Methodology :
- Cyclopentene Core Formation : The cyclopentene ring is typically synthesized via [4+1] cycloaddition or ring-closing metathesis. For example, a cyclopentene precursor may undergo functionalization with Boc-protected amines using carbodiimide coupling agents (e.g., EDCI) under anhydrous conditions .
- Stereochemical Control : The (4R) configuration is achieved using chiral auxiliaries or asymmetric catalysis. For instance, Evans oxazolidinones or Sharpless epoxidation-derived intermediates can enforce stereoselectivity .
- Esterification : Methyl ester installation is performed via Steglich esterification or treatment with methyl chloroformate in the presence of a base (e.g., DMAP) .
Q. How is the compound purified post-synthesis, and what analytical methods confirm its purity and structure?
- Methodology :
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : and NMR to confirm regiochemistry and Boc/ester functional groups (e.g., tert-butyl protons at δ ~1.4 ppm; cyclopentene protons at δ ~5.3–6.1 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+Na] peak for CHNO: calc. 278.1367, observed 278.1362) .
Advanced Research Questions
Q. How can stereochemical discrepancies in the (4R) configuration be resolved during synthesis?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers and confirm enantiopurity (>98% ee) .
- X-ray Crystallography : Single-crystal analysis of a derivative (e.g., co-crystallized with a resolving agent) to unambiguously assign the R-configuration .
Q. What strategies mitigate low yields in the cyclization step of the cyclopentene core?
- Methodology :
- Reaction Optimization : Design of Experiments (DoE) to assess variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Grubbs II for metathesis) .
- Kinetic Studies : Monitor reaction progress via NMR to identify intermediates and adjust stoichiometry (e.g., excess Boc-protected amine to drive cyclization) .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream functionalization?
- Methodology :
- Protection/Deprotection Studies : Boc removal with TFA in DCM (1:1 v/v) at 0°C to regenerate the free amine, followed by functionalization (e.g., amidation or sulfonylation) .
- Stability Assays : Thermal gravimetric analysis (TGA) to assess Boc stability under varying temperatures (e.g., decomposition onset at ~150°C) .
Q. What are the implications of conflicting data in hydrolysis studies of the methyl ester group?
- Methodology :
- pH-Dependent Kinetics : Compare ester hydrolysis rates under acidic (HCl/THF) vs. basic (LiOH/MeOH) conditions via LC-MS to identify optimal cleavage conditions .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and rationalize observed hydrolysis selectivity .
Applications in Drug Discovery
Q. How is this compound utilized as a building block in bioactive molecule synthesis?
- Methodology :
- Peptidomimetics : The cyclopentene scaffold mimics proline residues, enabling incorporation into protease inhibitors (e.g., HCV NS3/4A inhibitors) .
- Kinase Inhibitors : Functionalization of the amine group with heterocycles (e.g., pyridine) to target ATP-binding pockets .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology :
- Accelerated Stability Testing : Store under argon at −20°C and monitor degradation via NMR over 6 months. Degradation products (e.g., free amine or cyclopentene oxidation) are minimized with desiccants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
